6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Catalog No.
S2792082
CAS No.
2198568-70-4
M.F
C20H16F3N5O2
M. Wt
415.376
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridin...

CAS Number

2198568-70-4

Product Name

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

IUPAC Name

6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one

Molecular Formula

C20H16F3N5O2

Molecular Weight

415.376

InChI

InChI=1S/C20H16F3N5O2/c21-20(22,23)17-5-3-15(9-25-17)19(30)27-10-13(11-27)12-28-18(29)6-4-16(26-28)14-2-1-7-24-8-14/h1-9,13H,10-12H2

InChI Key

LDTHZAWBXLKTGJ-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4

solubility

not available

The compound 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by multiple functional groups and heterocyclic structures. Its molecular formula is C19H17F3N4OC_{19}H_{17}F_3N_4O, and it features a pyridazine core substituted with a pyridine ring and an azetidine moiety. The trifluoromethyl group attached to the pyridine enhances its electronic properties, potentially influencing its reactivity and biological activity.

Potential Kinase Inhibitor:

The molecule possesses two key features commonly found in kinase inhibitors:

  • Heterocyclic rings: The presence of pyridin-3-yl and azetidin-3-yl rings, which are nitrogen-containing aromatic rings, is a common characteristic of kinase inhibitors . These rings can interact with the binding pockets of kinases through hydrogen bonding and other interactions.
  • Aromatic and carbonyl groups: The molecule also contains a trifluoromethyl group and a carbonyl group, which can contribute to hydrophobic interactions and hydrogen bonding with the kinase, respectively .
Typical of heterocycles, including:

  • Nucleophilic Substitution: The presence of the trifluoromethyl group can make adjacent carbon atoms more electrophilic, allowing for nucleophilic attack.
  • Condensation Reactions: The carbonyl groups present in the azetidine and pyridazine rings can undergo condensation with amines or alcohols.
  • Reduction Reactions: The double bonds in the dihydropyridazine structure may be susceptible to reduction, potentially leading to saturated derivatives.

The synthesis of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can involve several steps:

  • Formation of the Dihydropyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors like hydrazines and carbonyl compounds.
  • Azetidine Formation: The azetidine ring may be synthesized via cyclization of an amine with a suitable carbonyl compound.
  • Trifluoromethylation: Introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or other electrophilic trifluoromethylating agents.

Due to its structural features, this compound could have applications in:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting various diseases, particularly those involving enzymatic pathways influenced by pyridine derivatives.
  • Material Science: Its unique electronic properties could be explored in the development of materials for electronic applications.

Studies on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Such studies may include:

  • Binding Affinity Experiments: Assessing how well the compound binds to specific proteins or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability, proliferation, and apoptosis in various cancer cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and bioavailability in animal models.

Several compounds share structural similarities with 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanoneC8H6F3NOC_8H_6F_3NOContains trifluoromethyl group; used as a building block in organic synthesis
1-(6-(Trifluoromethyl)pyridine-3-yl)ethan-1-olC8H8F3NOC_8H_8F_3NOHydroxyl group adds polarity; potential for different biological interactions
N-Methyl-1-[6-(trifluoromethyl)-pyridin-3-yl]methanamineC8H9F3N2C_8H_9F_3N_2Amino group introduces basicity; possible applications in medicinal chemistry

These compounds illustrate the diversity within pyridine chemistry and highlight how variations in substitution can lead to different properties and activities.

XLogP3

1.4

Dates

Last modified: 08-17-2023

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